molecular formula C24H19BrClN3O4 B12035689 4-BR-2-(2-(((3-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate CAS No. 769150-29-0

4-BR-2-(2-(((3-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate

Cat. No.: B12035689
CAS No.: 769150-29-0
M. Wt: 528.8 g/mol
InChI Key: DMZBMLBRGVHTEI-XODNFHPESA-N
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Description

4-BR-2-(2-(((3-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C24H19BrClN3O4. This compound is known for its unique structure, which includes a bromophenyl group, a chlorobenzoate group, and a carbohydrazonoyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BR-2-(2-(((3-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate involves multiple steps. The process typically starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include bromophenyl derivatives, chlorobenzoic acid, and carbohydrazide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-BR-2-(2-(((3-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-BR-2-(2-(((3-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-BR-2-(2-(((3-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-BR-2-(2-(((3-Methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

769150-29-0

Molecular Formula

C24H19BrClN3O4

Molecular Weight

528.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C24H19BrClN3O4/c1-15-5-4-6-16(11-15)23(31)27-14-22(30)29-28-13-17-12-18(25)9-10-21(17)33-24(32)19-7-2-3-8-20(19)26/h2-13H,14H2,1H3,(H,27,31)(H,29,30)/b28-13+

InChI Key

DMZBMLBRGVHTEI-XODNFHPESA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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